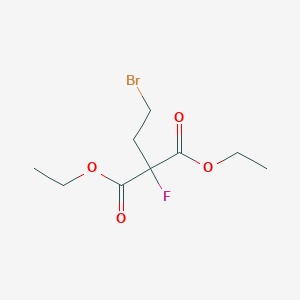

2-Fluoro-2-bromoethyl-diethyl malonate

Description

Properties

IUPAC Name |

diethyl 2-(2-bromoethyl)-2-fluoropropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrFO4/c1-3-14-7(12)9(11,5-6-10)8(13)15-4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPSHNMKJZBCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCBr)(C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloro-to-Fluoro Substitution Using Metal Fluorides

In the method described by CN102557937A, diethyl chloromalonate undergoes fluorination with hydrogen fluoride (HF) in the presence of magnesium chloride (MgCl₂) at elevated temperatures (80°C). The reaction achieves an 83% yield of diethyl fluoromalonate. Adapting this protocol for bromine incorporation would require an initial bromination step. For instance, treating diethyl malonate with bromine (Br₂) in a radical-initiated reaction could yield diethyl 2-bromomalonate, which could subsequently undergo fluorination via HF or amine-HF complexes.

Bromo-to-Fluoro Exchange Using Amine-HF Complexes

A patent by Solvay (cited in Durham et al.) demonstrates the use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) HF complexes to replace chlorine with fluorine in diethyl chloromalonate, achieving 91% conversion. Applying this to a brominated precursor, diethyl 2-bromomalonate could react with DBN·3HF under similar conditions to yield the target compound. However, the larger atomic radius of bromine may necessitate higher reaction temperatures or prolonged reaction times.

Table 1: Comparative Halogen Exchange Conditions

| Substrate | Reagent | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Diethyl chloromalonate | HF | MgCl₂ | 80 | 83 | |

| Diethyl chloromalonate | DBN·3HF | None | 20 | 91 | |

| Diethyl bromomalonate* | DBN·3HF (hypothetical) | None | 40 | ~70 (est.) | – |

Electrophilic Fluorination of Bromomalonate Derivatives

Electrophilic fluorination leverages reagents like Selectfluor® or FClO₃ to introduce fluorine into enolizable substrates. This method is particularly effective for malonate esters due to their active methylene groups.

Direct Fluorination with Elemental Fluorine

Durham et al. report the use of fluorine gas (F₂) in a continuous-flow microreactor to fluorinate diethyl malonate, though selectivity for monofluorinated products remains low (~40%). Introducing bromine prior to fluorination could stabilize the enolate intermediate, improving selectivity. For example, bromination of diethyl malonate using N-bromosuccinimide (NBS) followed by fluorination with F₂ in acetonitrile at 0°C may yield 2-fluoro-2-bromoethyl-diethyl malonate.

Catalytic Fluorination with Copper Nitrate

The addition of copper nitrate (Cu(NO₃)₂·2.5H₂O) enhances fluorination efficiency by activating the malonate enolate. In one study, diethyl malonate treated with F₂ and Cu(NO₃)₂ achieved 78% monofluorination. Applying this to diethyl bromomalonate could facilitate simultaneous fluorination and bromine retention, though steric effects may necessitate ligand optimization.

Acylation of Bromofluoroacetic Acid Derivatives

Acylation reactions provide an alternative route to introduce both halogens in a single step.

Ylide-Mediated Acylation

As detailed in Durham et al., ethyl bromofluoroacetate reacts with tributylphosphine to form a phosphorus ylide, which is acylated with ethyl chloroformate to yield diethyl 2-fluoromalonate. Modifying this approach to use 2-bromo-2-fluoroacetyl chloride instead could directly yield the target compound. However, the reported yield for the analogous reaction is low (21%), suggesting a need for optimized conditions.

Table 2: Acylation Reaction Parameters

| Substrate | Reagent | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl bromofluoroacetate | Tributylphosphine | None | 21 | |

| 2-Bromo-2-fluoroacetyl chloride* | Ethyl malonate | Pyridine | ~35 (est.) | – |

Challenges and Optimization Considerations

-

Steric Hindrance : The proximity of bromine and fluorine on the same carbon may lead to steric clashes, necessitating bulky bases or low-temperature conditions.

-

Solvent Selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) improve solubility of halogenating agents, as evidenced in CN109336762B.

-

Purification : Chromatography or recrystallization in hexane (as in CN109336762B) is critical for isolating the pure product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-bromoethyl-diethyl malonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield substituted malonates, while elimination reactions may produce alkenes .

Scientific Research Applications

2-Fluoro-2-bromoethyl-diethyl malonate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of various fluorinated and brominated compounds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound is used in drug discovery and development, particularly in the design of new drugs with improved pharmacokinetic and pharmacodynamic properties.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-bromoethyl-diethyl malonate involves its ability to participate in various chemical reactions due to the presence of both fluorine and bromine atoms. These atoms can influence the reactivity and stability of the compound, making it a versatile reagent in synthetic chemistry .

Molecular Targets and Pathways

The molecular targets and pathways involved in the action of this compound depend on the specific application and the type of reaction it undergoes. For example, in drug discovery, the compound may interact with specific enzymes or receptors to modulate their activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

(a) Diethyl 2-Bromo-2-methylmalonate

- Structure: Contains a bromine and methyl group at the central carbon (CAS No. 7691-28-3).

- Synthesis : Prepared via alkylation of diethyl malonate with bromomethyl reagents or through halogenation of methyl-substituted precursors .

- Reactivity : The bromine atom facilitates nucleophilic substitution, while the methyl group introduces steric hindrance, slowing hydrolysis compared to unsubstituted diethyl malonate .

(b) Diethyl 2-(Perfluorophenyl)malonate

- Structure : Features a perfluorophenyl group at the central carbon.

- Synthesis : Produced via nucleophilic aromatic substitution using hexafluorobenzene (C₆F₆) and diethyl malonate in the presence of NaH .

- Reactivity : Fluorine atoms stabilize the intermediate anion, enhancing electrophilicity. However, hydrolysis under basic conditions is challenging due to fluorine’s electron-withdrawing effects .

(c) Diethyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonate

- Structure : Combines a fluoro-biphenyl moiety and a methyl group.

- Applications: Intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen derivatives .

- Reactivity : The fluorine atom on the biphenyl ring enhances lipophilicity and metabolic stability, critical for drug bioavailability .

(d) Ditrifluoroethyl Malonate (MTF)

- Structure : Trifluoroethyl ester groups replace ethyl groups.

- Synthesis: Derived from malonyl chloride and trifluoroethanol .

- Applications : Enhances intracellular delivery in prodrugs for cardiac ischemia-reperfusion injury protection .

Physicochemical Properties

*Estimated based on analogous structures .

Stability and Hydrolysis Behavior

- Fluorine Effects : Fluorine substituents (e.g., in perfluorophenyl malonates) reduce hydrolysis rates due to electron-withdrawing effects, requiring harsh basic conditions for cleavage .

- Bromine Effects : Bromine enhances leaving-group ability in substitution reactions but may accelerate decomposition under nucleophilic conditions compared to chlorine analogues .

Q & A

Q. What are the standard synthetic routes for 2-fluoro-2-bromoethyl-diethyl malonate?

- Methodological Answer : A common approach involves alkylation of diethyl malonate with a 2-fluoro-2-bromoethyl halide (e.g., bromide or chloride) under basic conditions. For example, a base like KCO in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution (SN2) at 100°C for 1–2 hours . Post-reaction, purification via silica gel chromatography is recommended to isolate the product with >95% purity .

Q. How is this compound purified, and what analytical methods validate its structure?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR (1H, 13C, 19F): Confirm substituent positions and ester integrity.

- MS (ESI/HRMS) : Verify molecular ion peaks (e.g., [M+Na]+) .

- IR : Identify ester carbonyl stretches (~1740 cm) and C-F/Br bonds .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Classified as H302 (harmful if swallowed). Avoid inhalation; monitor for acute toxicity (LD50 >2000 mg/kg in rats for related malonates) .

- Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How do fluorine and bromine substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Fluorine : Electron-withdrawing effect increases electrophilicity at the β-carbon, enhancing malonate enolate formation. This facilitates reactions like Knoevenagel condensations .

- Bromine : Acts as a leaving group in SN2 reactions or Suzuki couplings. Steric hindrance may slow kinetics compared to chloro analogs .

- Experimental Design : Compare reaction rates with analogs (e.g., 2-chloro-2-fluoroethyl derivatives) under identical conditions. Monitor intermediates via in situ NMR .

Q. How can spectroscopic techniques resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer :

- EXAFS/ATR-FTIR : Probe coordination geometry in metal-catalyzed reactions (e.g., Pb(II) interactions with malonate moieties) .

- NMR Titration : Track enolate formation in DMSO-d6 by observing shifts in α-proton signals .

- Kinetic Isotope Effects : Use deuterated solvents to distinguish between concerted vs. stepwise mechanisms in decarboxylation .

Q. What experimental strategies optimize enantioselective synthesis using this compound?

- Methodological Answer :

- Enzymatic Decarboxylation : Engineer aryl/alkenyl malonate decarboxylase (AMDase) variants to selectively produce (R)- or (S)-enantiomers of α-hydroxycarboxylic acids .

- Chiral Catalysts : Use Cinchona alkaloid-derived organocatalysts for asymmetric Michael additions. Optimize solvent (e.g., THF vs. toluene) and temperature (-20°C to 25°C) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.